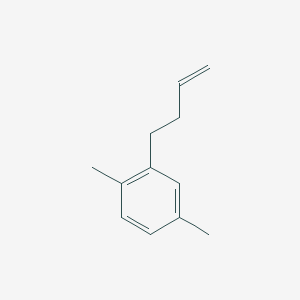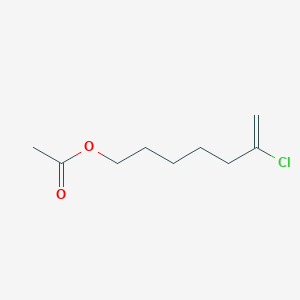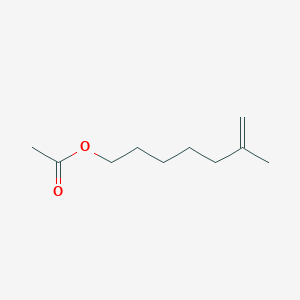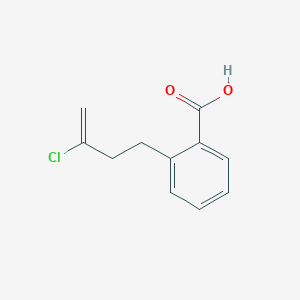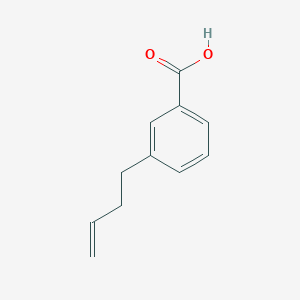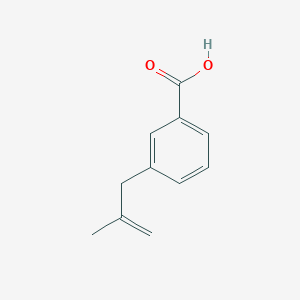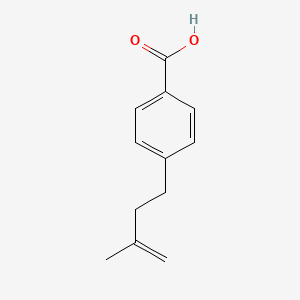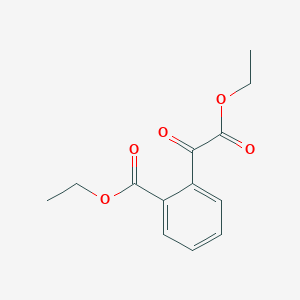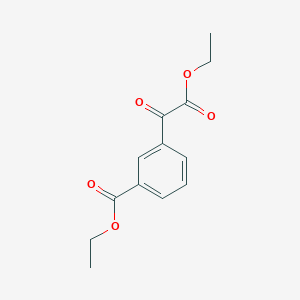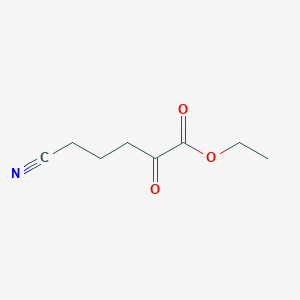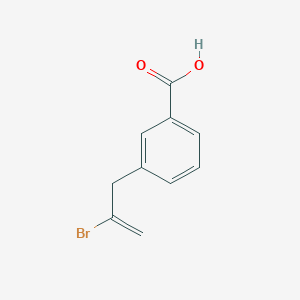
3-(2-Bromo-2-propenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-24-0 . It has a molecular weight of 241.08 . The IUPAC name for this compound is 3-(2-bromo-2-propenyl)benzoic acid .
Physical And Chemical Properties Analysis
The density of “3-(2-Bromo-2-propenyl)benzoic acid” is 1.512g/cm3 . It has a boiling point of 355.1ºC at 760 mmHg . The flash point is 168.6ºC .
Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results : The results of this research could lead to the development of new methods for the protodeboronation of alkyl boronic esters .
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry .
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The method involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
Determination of Acidity Constants
- Field : Analytical Chemistry .
- Application : 3-Bromobenzoic acid can be used as a test solute in the determination of acidity constants by capillary zone electrophoresis .
- Method : The method involves using 3-Bromobenzoic acid as a test solute in capillary zone electrophoresis .
- Results : The results can provide valuable data on the acidity constants of the test solute .
-
Study of Retention Mechanisms
- Field : Polymer Chemistry .
- Application : 3-Bromobenzoic acid can be used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .
- Method : The method involves using 3-Bromobenzoic acid as an internal standard in solid-phase extraction .
- Results : The results can provide insights into the retention mechanisms of the polymers .
-
Synthesis of Zinc (II) - 2-bromobenzoate Complex Compounds
- Field : Inorganic Chemistry .
- Application : 2-Bromobenzoic acid can be used in the synthesis of new zinc (II) - 2-bromobenzoate complex compounds .
- Method : The method involves using 2-Bromobenzoic acid as a starting reagent in the synthesis .
- Results : The results can lead to the formation of new zinc (II) - 2-bromobenzoate complex compounds .
-
Synthesis of Hemilabile Benzimidazolyl Phosphine Ligands
- Field : Organometallic Chemistry .
- Application : 2-Bromobenzoic acid can be used as the starting reagent in the synthesis of hemilabile benzimidazolyl phosphine ligands .
- Method : The method involves using 2-Bromobenzoic acid as a starting reagent in the synthesis .
- Results : The results can lead to the formation of hemilabile benzimidazolyl phosphine ligands .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results : The results of this research could lead to the development of new methods for the protodeboronation of alkyl boronic esters .
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry .
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The method involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
properties
IUPAC Name |
3-(2-bromoprop-2-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFVZDLNPPIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641263 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-2-propenyl)benzoic acid | |
CAS RN |
732249-24-0 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

